molecular formula C13H10ClFN2O B1367921 N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide CAS No. 926214-87-1

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide

Cat. No. B1367921
CAS RN: 926214-87-1
M. Wt: 264.68 g/mol
InChI Key: NVWZAQLZYJBONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide (4-ACFPF) is an organic compound that has been studied extensively in the scientific and medical fields. It has been found to have a wide range of applications, from synthesis methods to scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antiviral Therapy

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide: and its analogues have been identified as potent inhibitors of human adenovirus (HAdV). These compounds are particularly significant for immunocompromised patients and those with community-acquired pneumonia, where effective therapy is an unmet medical need . The analogues exhibit increased selectivity indexes and sub-micromolar to low micromolar potency against HAdV, indicating their potential as therapeutic agents.

Inflammatory Response Modulation

This compound has also shown promise in inhibiting respiratory syncytial virus (RSV) replication and associated inflammatory responses . This application is crucial, considering the severe impact RSV can have on infants, the elderly, and immunocompromised individuals.

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZAQLZYJBONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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